2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid 2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521616
InChI: InChI=1S/C23H18N2O4/c26-21-13-7-6-12-18(21)20-14-19(15-8-2-1-3-9-15)24-25(20)22(27)16-10-4-5-11-17(16)23(28)29/h1-13,20,26H,14H2,(H,28,29)
SMILES:
Molecular Formula: C23H18N2O4
Molecular Weight: 386.4 g/mol

2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid

CAS No.:

Cat. No.: VC14521616

Molecular Formula: C23H18N2O4

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)benzoic acid -

Specification

Molecular Formula C23H18N2O4
Molecular Weight 386.4 g/mol
IUPAC Name 2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid
Standard InChI InChI=1S/C23H18N2O4/c26-21-13-7-6-12-18(21)20-14-19(15-8-2-1-3-9-15)24-25(20)22(27)16-10-4-5-11-17(16)23(28)29/h1-13,20,26H,14H2,(H,28,29)
Standard InChI Key ZHGXLDPTDDKQEI-UHFFFAOYSA-N
Canonical SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbonyl]benzoic acid, reflects its hybrid structure (Figure 1). Key components include:

  • A 4,5-dihydro-1H-pyrazole ring (pyrazoline) with partial saturation, enhancing conformational flexibility.

  • A 2-hydroxyphenyl group at position 3, contributing hydrogen-bonding capacity.

  • A benzoyl moiety at position 1, linked to a benzoic acid group, influencing solubility and acidity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₈N₂O₄
Molecular Weight386.4 g/mol
Canonical SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4O
PubChem CID3350480
Solubility (Predicted)Moderate in polar solvents

The hydroxyl group on the phenyl ring and the carboxylic acid moiety render the compound amphiphilic, enabling interactions with both hydrophobic and hydrophilic biological targets .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step reactions:

Step 1: Formation of α,β-Unsaturated Ketones
Claisen-Schmidt condensation between acetophenone derivatives and aromatic aldehydes yields chalcone intermediates . For example, 2-hydroxybenzaldehyde reacts with acetophenone under acidic conditions to form a hydroxychalcone.

Step 2: Cyclization with Hydrazine
Microwave-assisted cyclization of chalcones with hydrazine hydrate generates the pyrazoline core. This step is critical for introducing the dihydropyrazole ring .

Step 3: Esterification and Hydrolysis
The benzoyl group is introduced via esterification, followed by hydrolysis to yield the free benzoic acid. Reaction conditions (e.g., solvent, temperature) dictate yield and purity .

Table 2: Representative Synthesis Data

IntermediateReaction ConditionsYield (%)
Chalcone precursorEthanol, HCl, reflux, 6 hr70–85
Pyrazoline cyclizationMicrowave, 100°C, 30 min60–75
Benzoic acid derivativeNaOH, H₂O/EtOH, reflux, 4 hr80–90

Biological Activity and Mechanism

Antimicrobial Properties

Pyrazoline derivatives exhibit broad-spectrum antimicrobial activity. The nitrothiophene and hydroxyphenyl groups in analogous compounds disrupt bacterial cell wall synthesis via nitroreductase-mediated redox cycling . For instance, 5-nitrothiophene-substituted pyrazolines show MIC values of 5.71 μM against Mycobacterium tuberculosis H37Rv, comparable to isoniazid .

Anticancer Activity

Pyrazoles interact with DNA topoisomerases and apoptotic pathways. Quantum mechanical studies reveal that the HOMO-LUMO gap (5.2–6.1 eV) in nitro-substituted derivatives facilitates electron transfer, inducing oxidative stress in cancer cells .

Research Advancements and Applications

Drug Delivery Optimization

The compound’s logP value (2.8) suggests moderate lipophilicity, suitable for nanoparticle encapsulation. Recent studies explore PEGylated liposomes to enhance bioavailability and target specificity .

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity (−9.2 kcal/mol) for the enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis, validating its antitubercular potential .

Table 3: In Silico ADME Predictions

ParameterValue
Caco-2 permeability22.5 nm/s
Plasma protein binding89%
CYP2D6 inhibitionLow risk

Challenges and Future Directions

Despite promising activity, the compound faces challenges:

  • Cytotoxicity: While non-cytotoxic to Vero cells (IC₅₀ > 100 μM) , long-term toxicity studies are lacking.

  • Synthetic Complexity: Multi-step synthesis reduces scalability; flow chemistry approaches are under investigation .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) studies to optimize substituent effects.

  • In vivo pharmacokinetics to assess metabolic stability and half-life.

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